2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O4S/c24-17-10-12-18(13-11-17)25-22(27)15-26-19-8-4-5-9-20(19)31(29,30)21(14-23(26)28)16-6-2-1-3-7-16/h1-13,21H,14-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVGNMQNCAKMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Thiazepine Formation
The benzo[b]thiazepine scaffold is constructed via cyclization reactions involving o-aminothiophenol derivatives and carbonyl-containing substrates. A widely adopted method involves the condensation of o-aminothiophenol (1 ) with α,β-unsaturated ketones or chalcones under acidic or basic conditions. For example, reaction with chalcones in hexafluoro-2-propanol (HFIP) facilitates 1,4-conjugate addition and subsequent cyclization, yielding 2,3-dihydro-1,5-benzothiazepines.
Adaptation for 1,4-Thiazepines :
To achieve the 1,4-thiazepine regioisomer, the reaction conditions are modified by employing dichloropyrimidine derivatives. As demonstrated in, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine reacts with o-aminothiophenol in chloroform at –15°C, forming a fused pyrimido-thiazepine system. This methodology can be extrapolated to synthesize the non-fused benzo[b]thiazepine core by selecting appropriate dichloro substrates.
Representative Procedure :
- Reactant Preparation :
- Cyclization :
Oxidation to Sulfone and Introduction of 4-Oxo Group
Sulfide to Sulfone Oxidation
The sulfone moiety at position 1,1 is introduced via oxidation of the thiazepine sulfide intermediate. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane are effective oxidizing agents.
Optimized Oxidation Protocol :
Ketone Formation at Position 4
The 4-oxo group is installed either during cyclization (via keto-enol tautomerization) or through post-cyclization oxidation. For instance, MnO₂ or Jones reagent can oxidize a secondary alcohol to a ketone.
Functionalization with N-(4-Fluorophenyl)Acetamide
Side-Chain Introduction via Nucleophilic Substitution
The acetamide side chain is incorporated through alkylation or acylation of a hydroxyl or amine group on the thiazepine core. A patented method describes the hydrolysis of N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide acetate in toluene/water mixtures, yielding the free acetamide. Adapting this protocol:
Stepwise Procedure :
- Synthesis of Acetamide Precursor :
- Hydrolysis :
- Reflux the acetate ester with aqueous NaOH (1M) in toluene at 50°C for 24 hours.
- Separate the organic phase and evaporate to isolate N-(4-fluorophenyl)acetamide.
- Coupling to Thiazepine Core :
- Treat Intermediate B with N-(4-fluorophenyl)acetamide in the presence of K₂CO₃ and DMF at 80°C for 6 hours.
Spectroscopic Characterization and Validation
Critical analytical data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 9H, aromatic), 4.32 (s, 2H, CH₂), 3.89 (s, 2H, CH₂SO₂).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂ asym), 1140 cm⁻¹ (SO₂ sym).
- MS (ESI+) : m/z 483.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Competing pathways may yield 1,5-thiazepine isomers. Using HFIP as a solvent enhances selectivity for 1,4-thiazepines due to its hydrogen-bonding capacity.
- Sulfone Over-Oxidation : Controlled addition of H₂O₂ at low temperatures prevents degradation.
- Acetamide Solubility : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency during side-chain attachment.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different aromatic or aliphatic groups .
Scientific Research Applications
2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in materials science and chemical engineering
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions .
Comparison with Similar Compounds
Benzo[b][1,4]thiazepine vs. Benzo[b][1,4]thiazine
The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (C₁₄H₁₄N₂O₂S, MW 282.34) shares a benzothiazine core (6-membered ring) but lacks the 7-membered thiazepine ring and sulfone group of the target compound.
Thiazepine vs. Thiadiazole
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (C₁₂H₁₂FN₃O₂S, MW 281.31) replaces the thiazepine with a thiadiazole ring. The thiadiazole’s smaller, planar structure may reduce conformational flexibility, affecting binding to biological targets. The 4-fluorophenyl group is retained, suggesting shared electronic effects .
Substituent Modifications
N-(4-Ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide (CAS 863004-99-3)
- Core : Same benzo[b][1,4]thiazepine but with a furan-2-yl substituent instead of phenyl.
- Substituent : 4-Ethoxyphenyl acetamide (vs. 4-fluorophenyl).
- Impact : Ethoxy’s electron-donating nature may reduce metabolic oxidation compared to fluorine’s electron-withdrawing effect. Furan’s oxygen atom introduces additional hydrogen-bonding sites .
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
- Core : Azo-linked phenyl rings with a hydrazone group.
- Substituent : Hydroxyl and phenylhydrazone groups.
- Impact : The azo-hydrazone system enables π-π stacking and chelation, differing from the thiazepine’s sulfone-acetamide interactions .
Crystallographic and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Crystal System | Space Group | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₁₈FN₂O₄S | 449.47 | Not reported | Not reported | Sulfone group, fluorophenyl acetamide |
| N-[4-Acetyl-5-(4-fluorophenyl)-...] [10] | C₁₂H₁₂FN₃O₂S | 281.31 | Monoclinic | P2₁/c | Thiadiazole core, β = 101.8° |
| N-(4-Ethoxyphenyl)-... [12] | C₂₃H₂₂N₂O₄S | 422.5 | Not reported | Not reported | Ethoxyphenyl, furan substituent |
- Crystallography: The thiadiazole derivative () adopts a monoclinic system (P2₁/c) with a β angle of 101.8°, suggesting distinct packing compared to the target compound’s likely sulfone-driven hydrogen-bonding network .
- Hydrogen Bonding : The sulfone group in the target compound may form stronger O···H bonds compared to carbonyl or ether oxygen in analogs, influencing solubility and stability .
Biological Activity
The compound 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide is a member of the thiazepine class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol . Its structural features include a thiazepine core with various functional groups that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 852451-89-9 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects in different disease models.
Anticancer Activity
Research indicates that compounds within the thiazepine family exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines such as HeLa and HL-60 by modulating apoptotic pathways and inhibiting topoisomerase II activity . The specific mechanisms involve the generation of reactive oxygen species (ROS) and the activation of caspases leading to programmed cell death.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it may possess inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Neuroprotective Effects
In neuroprotection studies, thiazepine derivatives have shown promise in mitigating neuronal damage in models of ischemia and neurodegenerative diseases. The proposed mechanism includes inhibition of inflammatory pathways and reduction of oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of thiazepine derivatives in treating specific conditions:
- Cancer Treatment : A study involving a thiazepine derivative demonstrated a significant reduction in tumor size in xenograft models when administered at optimized doses. The study reported an IC50 value indicating potent cytotoxicity against cancer cells while sparing normal cells .
- Bacterial Infections : In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics. This suggests potential for development as a novel antimicrobial agent .
- Neuroprotection : In animal models of stroke, administration of the compound resulted in reduced infarct size and improved neurological scores compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative conditions .
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation: Construct the benzothiazepine ring via cyclization of a thioamide intermediate under reflux with acetic anhydride .
Sulfonation: Introduce the 1,1-dioxido group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .
Acetamide Coupling: React the sulfonated intermediate with 4-fluoroaniline via nucleophilic acyl substitution, using DCC (dicyclohexylcarbodiimide) as a coupling agent in DMF .
Optimization Tips:
- Control temperature rigorously during sulfonation to avoid over-oxidation .
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates .
Which spectroscopic techniques are most effective for characterizing structural integrity?
Level: Basic
Methodological Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects impurities .
- FT-IR: Identifies sulfone (1150–1300 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
- X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding patterns (e.g., SHELX software for refinement) .
What are the primary biological targets under investigation for this compound?
Level: Basic
Methodological Answer:
Based on structural analogs (e.g., ):
- Kinase Inhibition: Predicted to target PI3K/AKT/mTOR pathways due to the fluorophenyl-acetamide motif’s affinity for ATP-binding pockets .
- Anti-inflammatory Activity: The sulfone group may modulate COX-2 or NF-κB pathways .
- Anticancer Potential: Evaluated via cytotoxicity assays (e.g., MTT on HeLa cells) with IC50 comparisons to tamoxifen derivatives .
How can researchers resolve contradictory metabolic stability data across in vitro models?
Level: Advanced
Methodological Answer:
Contradictions often arise from model-specific factors:
- Liver Microsomes vs. Hepatocytes: Microsomes lack phase II enzymes; use both systems to assess glucuronidation/sulfation .
- Isotopic Labeling: Incorporate 14C or 19F labels to track metabolite formation via LC-MS/MS .
- Species Differences: Compare human, rat, and mouse CYP450 isoform activities using recombinant enzymes .
Example: If half-life varies between models, validate with in silico tools like Simcyp to predict human pharmacokinetics .
What strategies elucidate mechanisms of action when initial biochemical assays are inconclusive?
Level: Advanced
Methodological Answer:
Adopt a multi-modal approach:
- Biophysical Methods:
- Structural Analysis: Co-crystallize the compound with its target protein (e.g., using SHELXL for refinement) to identify binding motifs .
- Pathway Enrichment Analysis: Perform RNA-seq on treated cells to identify differentially expressed genes/pathways .
What computational methods predict binding affinity to putative targets?
Level: Advanced
Methodological Answer:
Combine docking and dynamics simulations:
- Molecular Docking: Use AutoDock Vina with the compound’s 3D structure (from ) to screen kinase or GPCR targets .
- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS .
- Free Energy Calculations: Apply MM/GBSA to estimate ΔGbinding, prioritizing residues contributing >1 kcal/mol .
Validation: Cross-check predictions with experimental mutagenesis (e.g., alanine scanning) .
How should researchers address solubility challenges in pharmacological assays?
Level: Advanced
Methodological Answer:
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤5% DMSO) to maintain solubility without cell membrane disruption .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (150–200 nm) to enhance aqueous dispersion .
- pH Adjustment: Exploit the sulfone’s weak acidity (pKa ~2.5) by preparing buffered solutions at pH 6.5–7.4 .
What analytical workflows validate purity for in vivo studies?
Level: Advanced
Methodological Answer:
- HPLC-PDA: Use a C18 column (ACN/0.1% formic acid gradient) with UV detection at 254 nm; require ≥98% purity .
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
- Chiral HPLC: Ensure enantiomeric excess >99% if the compound has stereocenters (e.g., benzothiazepine ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
